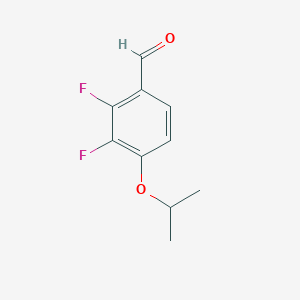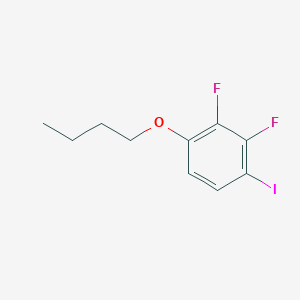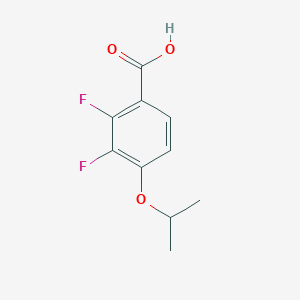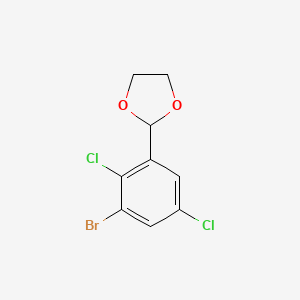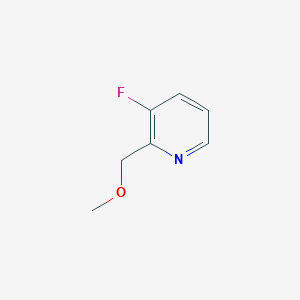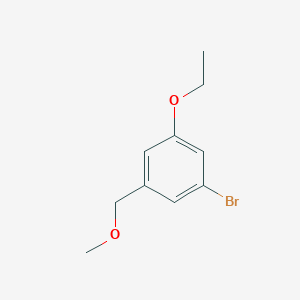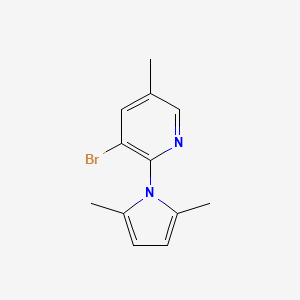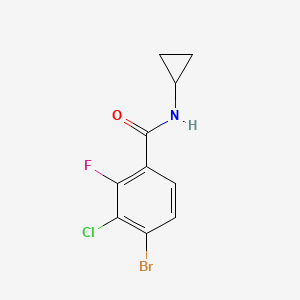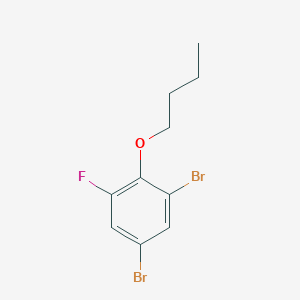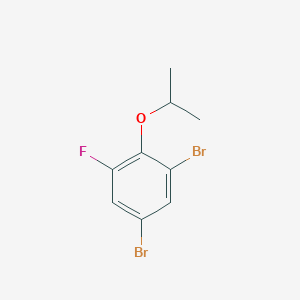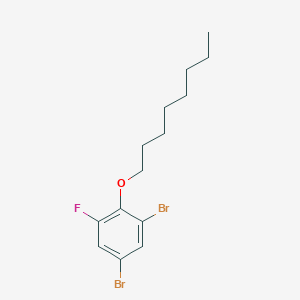
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is a chemical compound with the CAS Number: 2413441-29-7 . It has a molecular weight of 382.11 and its IUPAC name is 1,5-dibromo-3-fluoro-2-(octyloxy)benzene . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is a liquid with a molecular weight of 382.11 . The compound’s formula is C₁₄H₁₉Br₂FO .Wissenschaftliche Forschungsanwendungen
Properties of Liquid Crystals
Research conducted by Fouzai et al. (2018) explored the properties of binary mixtures derived from hydrogen bonded liquid crystals, including compounds similar to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene. The study focused on the synthesis, thermal, and phase behavior of supra-molecular liquid crystals, investigating the influence of fluorine substitution on the benzene ring. The experimental findings revealed that fluorine substitution significantly affects the electro-optical and optical properties of these compounds, leading to rich phase variance and the appearance of smectic-G phase in the complexes (Fouzai et al., 2018).
Thin Film Properties for Organic Electronics
Another study by Constantinescu et al. (2015) focused on the thermal behavior and thin film properties of bis-pyrene compounds, derived from a precursor closely related to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, for potential use in organic thin film transistor applications. This research highlighted the compound's semiconducting properties and its application in creating thin films with significant potential in the field of organic electronics (Constantinescu et al., 2015).
Halogen Scrambling and Buttressing Effects
Mongin et al. (2001) examined the chemical behavior of oligobromoarenes, including compounds similar to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, under base treatment. The study revealed extensive halogen scrambling and buttressing effects, providing insights into the reactivity and stability of these compounds under various conditions. Such findings are critical for understanding the synthesis pathways and potential applications of these materials in organic synthesis (Mongin et al., 2001).
Photophysical Properties and Fluorescence
Krebs and Spanggaard (2002) investigated the effect of perfluorination on the photophysical properties of benzene derivatives. The study synthesized and characterized fluorinated compounds, revealing an exceptional red shift in emission maxima upon fluorine substitution. This research provides valuable data on the influence of fluorine atoms on the photophysical behavior of benzene compounds, which could be leveraged in the design of new materials for photonic applications (Krebs & Spanggaard, 2002).
Interactions in Solid State
Research by Manfroni et al. (2021) on dibromo-bis(phenylalkoxy)benzene derivatives, which are structurally related to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, explored their solid-state interactions. The study detailed the crystal structures and packing interactions, highlighting the dominance of C–Br...π(arene) interactions in determining the solid-state structure. Such insights are crucial for the development of materials with specific crystallographic properties and for the understanding of intermolecular interactions in solid states (Manfroni et al., 2021).
Eigenschaften
IUPAC Name |
1,5-dibromo-3-fluoro-2-octoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQOSPMNXNHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1Br)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


